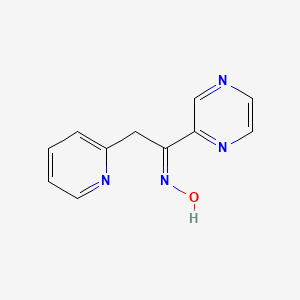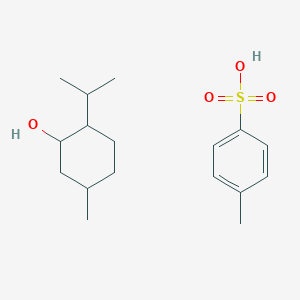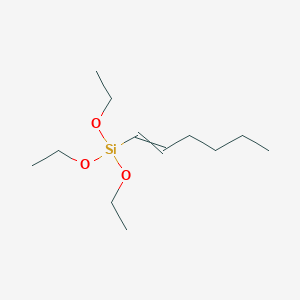
Triethoxy(hex-1-EN-1-YL)silane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Triethoxy(hex-1-en-1-yl)silane is an organosilicon compound with the chemical formula C12H26O3Si. It is a colorless liquid that is used in various chemical reactions and industrial applications. This compound is particularly valued for its ability to form strong bonds with silica surfaces, making it useful in a range of applications from coatings to adhesives.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Triethoxy(hex-1-en-1-yl)silane can be synthesized through the hydrosilylation of hex-1-ene with triethoxysilane. This reaction typically requires a catalyst, such as platinum or rhodium, to proceed efficiently. The reaction conditions often involve moderate temperatures and pressures to ensure optimal yields.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, leading to higher yields and purity of the final product. The use of advanced catalysts and optimized reaction parameters further enhances the efficiency of the industrial production process.
Análisis De Reacciones Químicas
Types of Reactions
Triethoxy(hex-1-en-1-yl)silane undergoes various types of chemical reactions, including:
Hydrosilylation: This reaction involves the addition of a silicon-hydrogen bond across a carbon-carbon multiple bond, typically catalyzed by precious metals like platinum or rhodium.
Hydrolysis: The compound is susceptible to hydrolysis, leading to the formation of silanols and ethanol.
Reduction: It can act as a reducing agent in the presence of suitable catalysts, such as cobalt or nickel.
Common Reagents and Conditions
Hydrosilylation: Catalysts like platinum or rhodium, moderate temperatures (50-100°C), and inert atmospheres (e.g., nitrogen or argon).
Hydrolysis: Water or aqueous solutions, ambient temperature.
Reduction: Cobalt or nickel catalysts, mild temperatures (25-50°C).
Major Products Formed
Hydrosilylation: The major product is the corresponding alkylsilane.
Hydrolysis: The major products are silanols and ethanol.
Reduction: The major products depend on the specific substrate being reduced but often include alcohols or amines.
Aplicaciones Científicas De Investigación
Triethoxy(hex-1-en-1-yl)silane has a wide range of scientific research applications, including:
Chemistry: Used as a precursor in the synthesis of various organosilicon compounds and as a reagent in hydrosilylation reactions.
Biology: Employed in the modification of biomolecules and surfaces for improved biocompatibility and functionality.
Medicine: Investigated for its potential use in drug delivery systems and as a component in medical coatings.
Industry: Utilized in the production of adhesives, sealants, and coatings due to its strong bonding capabilities with silica surfaces.
Mecanismo De Acción
The mechanism of action of triethoxy(hex-1-en-1-yl)silane involves the formation of strong covalent bonds with silica surfaces. This is achieved through the hydrolysis of the ethoxy groups, leading to the formation of silanols, which then condense with surface hydroxyl groups on silica. This process results in a robust and durable bond, making it highly effective in various applications.
Comparación Con Compuestos Similares
Similar Compounds
Triethoxysilane: Similar in structure but lacks the hex-1-en-1-yl group, making it less versatile in certain applications.
Trimethoxysilane: Contains methoxy groups instead of ethoxy groups, leading to different reactivity and hydrolysis rates.
Vinyltrimethoxysilane: Contains a vinyl group, making it more reactive in polymerization reactions.
Uniqueness
Triethoxy(hex-1-en-1-yl)silane is unique due to its combination of the hex-1-en-1-yl group and triethoxy groups. This structure provides a balance of reactivity and stability, making it suitable for a wide range of applications. Its ability to form strong bonds with silica surfaces sets it apart from other similar compounds, enhancing its utility in industrial and research settings.
Propiedades
Número CAS |
62621-32-3 |
|---|---|
Fórmula molecular |
C12H26O3Si |
Peso molecular |
246.42 g/mol |
Nombre IUPAC |
triethoxy(hex-1-enyl)silane |
InChI |
InChI=1S/C12H26O3Si/c1-5-9-10-11-12-16(13-6-2,14-7-3)15-8-4/h11-12H,5-10H2,1-4H3 |
Clave InChI |
DVFZJTWMDGYBCD-UHFFFAOYSA-N |
SMILES canónico |
CCCCC=C[Si](OCC)(OCC)OCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



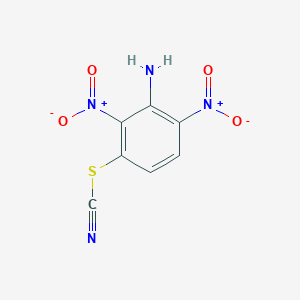
![3-[(Hexylsulfanyl)methyl]cyclopentan-1-one](/img/structure/B14513053.png)
![Bicyclo[2.2.1]heptane-7,7-dicarboxylic acid](/img/structure/B14513057.png)
![Ethyl {[bis(diethylamino)phosphoryl]methyl}carbamate](/img/structure/B14513064.png)

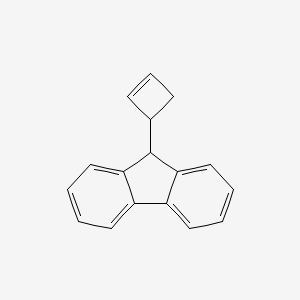

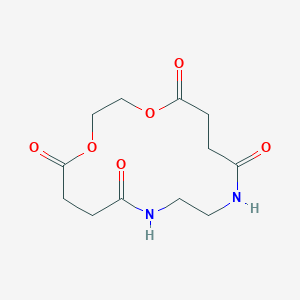
![4-{2-[4-(Heptyloxy)phenyl]ethenyl}benzonitrile](/img/structure/B14513091.png)

